2-(3-溴-4-羟基苯基)乙酸乙酯

描述

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is a chemical compound with the CAS Number: 29121-25-3 . It has a molecular weight of 259.1 and a linear formula of C10H11BrO3 . The compound appears as a white to tan solid .

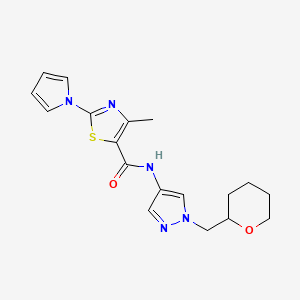

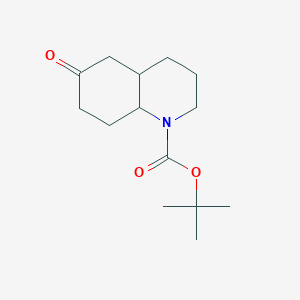

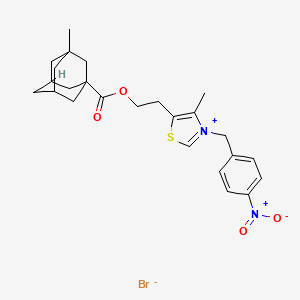

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a phenyl ring. The phenyl ring carries a bromo (Br) and a hydroxy (OH) functional group .Physical And Chemical Properties Analysis

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is a white to tan solid . The compound has a molecular weight of 259.1 and a linear formula of C10H11BrO3 . The boiling point is 85-86 °C at 20 mm Hg (lit.) , and it has a theoretical density of 1.01 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.465 (lit.) .科学研究应用

Chemical Synthesis

“Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate” is used in chemical synthesis . It’s a compound with the molecular formula C10H11BrO3 . It’s a white to tan solid and is stored at +4°C .

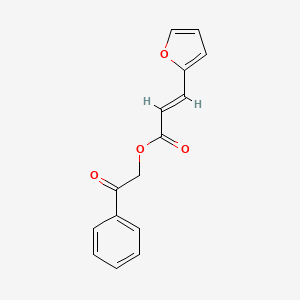

Preparation of 3,5-diaryl-6-carbethoxycyclohexanones

This compound is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones . These are efficient synthons in building spiro compounds , which are a class of organic compounds that feature a spiroatom, a single atom that forms the junction of two or more rings .

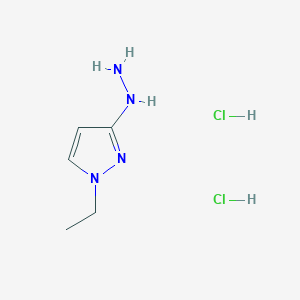

Synthesis of Benzisoxazoles

Benzisoxazoles are another class of compounds that can be synthesized using "Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate" . Benzisoxazoles are heterocyclic compounds that have been studied for their potential biological activities .

Synthesis of Carbazole Derivatives

Carbazole derivatives can also be synthesized from this compound . Carbazoles are a class of tricyclic compounds that consist of two benzene rings fused on either side of a pyrrole ring . They have a wide range of applications in dyes, pharmaceuticals, and electronic materials .

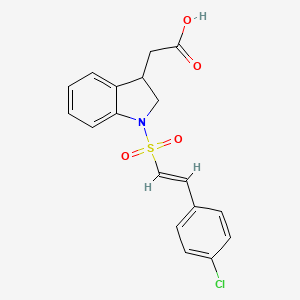

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Preparation of Reversibly Photoresponsive Coumarin-stabilized Polymeric Nanoparticles

Although not directly related to “Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate”, its related compound “Ethyl bromoacetate” was used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles in an aqueous medium . These nanoparticles act as a detectable drug carrier .

Asymmetric Total Synthesis of (+)-1-deoxylycorine and (+)-lycorine

Again, a related compound “2-Bromoethyl acetate” was used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . These are alkaloids that have been studied for their potential biological activities .

属性

IUPAC Name |

ethyl 2-(3-bromo-4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBNYOULFVVQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652594.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)

![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)